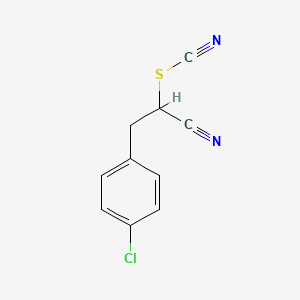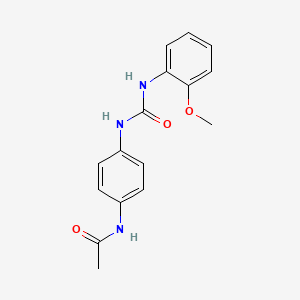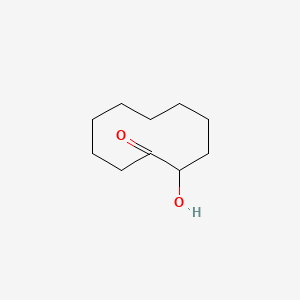
2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-Butylbenzyl)-7-chloro-1(2H)-isoquinolinone is a synthetic organic compound that belongs to the class of isoquinolinones It is characterized by the presence of a tert-butylbenzyl group and a chlorine atom attached to the isoquinolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone typically involves the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorine Atom: Chlorination of the isoquinolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the tert-Butylbenzyl Group: The tert-butylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorine atom or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dechlorinated products or reduced functional groups.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of compounds with potential anticancer or antimicrobial properties.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
作用机制
The mechanism of action of 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylbenzyl group and the chlorine atom can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
2-(4-tert-Butylbenzyl)-1(2H)-isoquinolinone: Lacks the chlorine atom, which may affect its reactivity and binding properties.
7-Chloro-1(2H)-isoquinolinone: Lacks the tert-butylbenzyl group, which may influence its solubility and biological activity.
2-Benzyl-7-chloro-1(2H)-isoquinolinone: Contains a benzyl group instead of a tert-butylbenzyl group, which may alter its steric and electronic properties.
Uniqueness
2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone is unique due to the presence of both the tert-butylbenzyl group and the chlorine atom, which can impart distinct chemical and biological properties. These structural features can enhance its potential as a versatile compound for various applications in research and industry.
属性
CAS 编号 |
853319-72-9 |
|---|---|
分子式 |
C20H20ClNO |
分子量 |
325.8 g/mol |
IUPAC 名称 |
2-[(4-tert-butylphenyl)methyl]-7-chloroisoquinolin-1-one |
InChI |
InChI=1S/C20H20ClNO/c1-20(2,3)16-7-4-14(5-8-16)13-22-11-10-15-6-9-17(21)12-18(15)19(22)23/h4-12H,13H2,1-3H3 |
InChI 键 |
RZWSUERLDBOHOR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11961358.png)
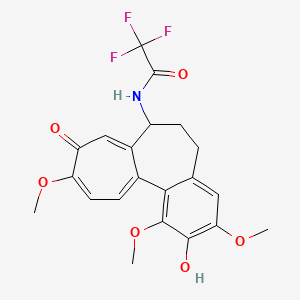

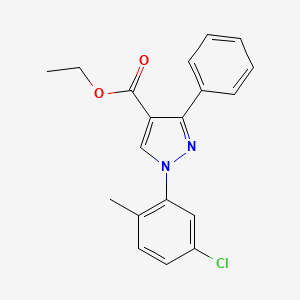
![methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961390.png)

![1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-](/img/structure/B11961397.png)
![7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11961401.png)
